Ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate
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Overview
Description
Ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate is an organic compound with the molecular formula C13H15BrO5 It is a brominated phenoxyacetate derivative, characterized by the presence of ethoxy and formyl groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate typically involves the bromination of a phenoxyacetate precursor followed by the introduction of ethoxy and formyl groups. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The ethoxy group can be introduced via an ethylation reaction using ethyl iodide and a base such as potassium carbonate. The formyl group is usually added through a formylation reaction using reagents like Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Ethyl (5-bromo-2-ethoxy-4-carboxyphenoxy)acetate.
Reduction: Ethyl (5-bromo-2-ethoxy-4-hydroxyphenoxy)acetate.
Substitution: Ethyl (5-amino-2-ethoxy-4-formylphenoxy)acetate.
Scientific Research Applications
Ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate is utilized in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Industry: As an intermediate in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and formyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate can be compared with similar compounds such as:
- Ethyl (5-bromo-2-fluorophenoxy)acetate
- Ethyl (5-bromo-2-methoxy-4-formylphenoxy)acetate
- Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate
These compounds share structural similarities but differ in the substituents on the aromatic ring, which can influence their chemical reactivity and applications
Properties
IUPAC Name |
ethyl 2-(5-bromo-2-ethoxy-4-formylphenoxy)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO5/c1-3-17-11-5-9(7-15)10(14)6-12(11)19-8-13(16)18-4-2/h5-7H,3-4,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHWGCMPPPIAIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Br)OCC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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